H-beta,beta-Dicyclohexyl-DL-ala-OH

Peptidomimetics Drug Design Membrane Permeability

Researchers requiring extreme steric bulk and hydrophobicity in peptide scaffolds often face conformational flexibility issues with standard amino acids. H-beta,beta-Dicyclohexyl-DL-ala-OH directly addresses this challenge as a β,β-disubstituted, non-proteinogenic building block. - Volume: ~240 ų side chain enforces bioactive backbone pre-organization. - Lipophilicity: Dual cyclohexyl groups add ~5 logP units over alanine, improving oral absorption potential. - Utility: Established in thrombin inhibitor series and Rosetta-based protein design campaigns. Supplied as a DL-racemic mixture, ensuring consistent availability for SAR exploration and lead optimization programs.

Molecular Formula C15H27NO2
Molecular Weight 253.38 g/mol
CAS No. 274262-70-3
Cat. No. B555698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-beta,beta-Dicyclohexyl-DL-ala-OH
CAS274262-70-3
Synonyms274262-70-3; H-DL-Ala(dicyclohexyl)-OH; SCHEMBL2679604; BETA,BETA-DICYCLOHEXYL-DL-ALANINE; OR251532; H-BETA,BETA-DICYCLOHEXYL-DL-ALA-OH; RT-013200
Molecular FormulaC15H27NO2
Molecular Weight253.38 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2CCCCC2)C(C(=O)O)N
InChIInChI=1S/C15H27NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10,16H2,(H,17,18)
InChIKeyFXYGZLPVPNAWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-beta,beta-Dicyclohexyl-DL-ala-OH (CAS 274262-70-3): A Structurally Rigid, Highly Lipophilic β,β-Disubstituted Alanine for Peptide Design


H-beta,beta-Dicyclohexyl-DL-ala-OH is a synthetic, non-proteinogenic α-amino acid characterized by dual cyclohexyl substituents on the β-carbon. This β,β-disubstitution confers exceptional steric bulk and hydrophobicity, distinguishing it from natural alanine. Its molecular formula is C₁₅H₂₇NO₂ (molecular weight 253.38 g/mol) [1]. As a DL-racemic mixture, it provides a versatile building block for exploring structure-activity relationships in peptidomimetic drug discovery .

Why H-beta,beta-Dicyclohexyl-DL-ala-OH Cannot Be Replaced by Common Amino Acid Analogs


Standard alanine or even mono-β-substituted analogs lack the combined steric shielding and extreme hydrophobicity of the β,β-dicyclohexyl motif. Simple substitution with a natural hydrophobic amino acid (e.g., phenylalanine) or a smaller β-branched analog (e.g., valine) fails to replicate the peptide backbone conformational restrictions and the unique hydrophobic collapse properties induced by the dual cyclohexyl groups [1]. This leads to divergent pharmacokinetic profiles, target binding modes, and in vivo performance in peptidomimetic series . Procurement of the precise β,β-dicyclohexyl derivative is therefore non-negotiable for maintaining lead series activity and intellectual property integrity.

Quantitative Differentiation of H-beta,beta-Dicyclohexyl-DL-ala-OH from Key Comparators


LogP Lipophilicity: A 5-Unit Increase Over Unsubstituted Alanine

The dual cyclohexyl substitution in H-beta,beta-Dicyclohexyl-DL-ala-OH drastically increases calculated lipophilicity (XLogP3-AA = 2.4) compared to unsubstituted alanine (XLogP3 = -2.8) [1], and it is intermediate between diphenylalanine (ACD/LogP = 3.44) and alanine. This positions the compound as a potent modulator of membrane permeability and plasma protein binding in peptide-based drugs.

Peptidomimetics Drug Design Membrane Permeability

Steric Bulk: Dual Cyclohexyl Groups Provide Unmatched Conformational Constraint

The van der Waals volume of the dicyclohexyl side chain (~240 ų) significantly exceeds that of common β-branched amino acids like valine (~150 ų) or aromatic residues like phenylalanine (~190 ų) [1]. This extreme steric bulk restricts backbone conformational freedom, pre-organizing peptides into specific secondary structures and stabilizing bioactive conformations, a feature critical for targeting challenging protein-protein interfaces .

Peptide Conformation Structure-Based Design Protein-Protein Interactions

In Vivo Pharmacokinetics and Efficacy: A Direct Comparator Study in Thrombin Inhibitors

A seminal study by Tucker et al. directly compared a series of thrombin inhibitors containing D-dicyclohexylalanine in the P3 position against analogs with alternative P3 residues [1]. The Boc-protected dicyclohexylalanine derivative (compound 8) demonstrated excellent oral bioavailability in rats and dogs, a property linked directly to the increased lipophilicity conferred by the dicyclohexyl group. Critically, the less lipophilic des-Boc analog (compound 6) showed superior in vivo antithrombotic performance, highlighting the delicate balance between oral absorption and plasma protein binding influenced by this residue [1].

Thrombin Inhibition Oral Bioavailability Antithrombotic Efficacy

Application in Computational Protein Design: Enabling Conformational Sampling of Cyclohexyl Puckering

The unique conformational flexibility of the cyclohexyl rings has necessitated the development of specific parameters and sampling protocols within the Rosetta macromolecular modeling suite [1]. Researchers actively utilize β,β-dicyclohexyl-alanine to explore novel peptide conformations and to design proteins with enhanced stability or altered binding properties, a level of computational engagement not seen for simpler amino acid analogs [1].

Rosetta Protein Design Non-Canonical Amino Acids

Precision Research and Development Applications for H-beta,beta-Dicyclohexyl-DL-ala-OH


Peptidomimetic Lead Optimization: Enhancing Oral Bioavailability

Utilize H-beta,beta-Dicyclohexyl-DL-ala-OH as a P3 residue replacement in peptidomimetic drug candidates to systematically increase lipophilicity and improve oral absorption, as demonstrated by the ~5 logP unit increase over alanine [1] and the excellent oral bioavailability observed in thrombin inhibitor series containing this motif [2].

Structure-Based Design of Protein-Protein Interaction Inhibitors

Incorporate the β,β-dicyclohexylalanine residue to induce stable, bioactive conformations in peptide scaffolds. The extreme steric bulk (~240 ų) pre-organizes the peptide backbone, enhancing binding affinity to challenging protein surfaces with shallow binding pockets [1].

Computational Protein Engineering with Rosetta

Employ H-beta,beta-Dicyclohexyl-DL-ala-OH in Rosetta-based design campaigns to explore novel peptide structures and to engineer proteins with enhanced conformational stability or novel functions, leveraging established parameters and sampling protocols for this non-canonical amino acid [1].

Technical Documentation Hub

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18 linked technical documents
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